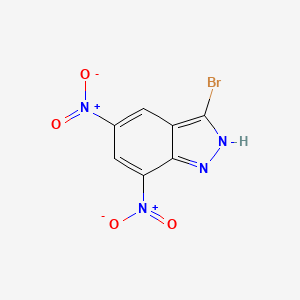
1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethanone
Übersicht
Beschreibung
1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C7H4BrF3NO. It is a colorless liquid that is soluble in organic solvents. This compound is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is used as a building block for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyes. In addition, this compound has been used in the synthesis of a range of biologically active molecules, such as antibiotics, anti-inflammatory agents, and antifungal agents.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone has been used as a precursor in the synthesis of complex molecules. For example, it has been involved in the creation of Schiff base compounds through condensation reactions, which have applications in materials science and coordination chemistry (Wang et al., 2008).
NMR Probe Development
This compound has also found use in the development of NMR probes. Specifically, derivatives of this compound have been utilized in protein NMR studies as sulfhydryl-specific reagents, aiding in the elucidation of protein structures and functions (W. Brown & K. Seamon, 1978).
Ligand Synthesis for Metal Complexes
Research has shown that sterically demanding iminopyridine ligands can be synthesized from this compound. These ligands are crucial for developing metal complexes with applications in catalysis and materials science (T. Irrgang et al., 2007).
Fluorine Chemistry
The compound has been instrumental in exploring fluorine chemistry, particularly in studying unusual Grignard reactions with ketones. This research provides insights into the reactivity of fluorinated compounds and their potential applications in medicinal chemistry and materials science (T. Takagi et al., 1992).
Photodissociation Dynamics
Studies on photodissociation dynamics of related bromo-trifluoro compounds have been conducted to understand the dissociation processes and their implications for environmental chemistry and atmospheric studies (Yogesh N. Indulkar et al., 2011).
Eigenschaften
IUPAC Name |
1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWPCTJVPNGEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695103 | |
| Record name | 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886364-47-2 | |
| Record name | 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B1523565.png)
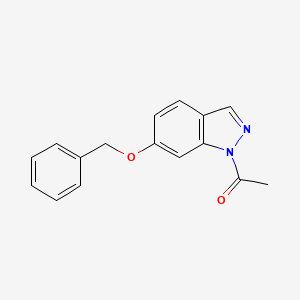


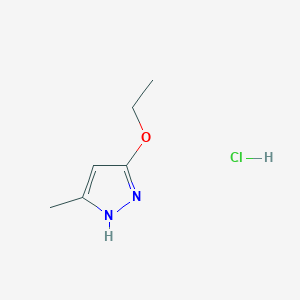

![[1-(Propan-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1523573.png)
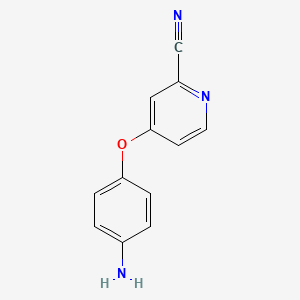
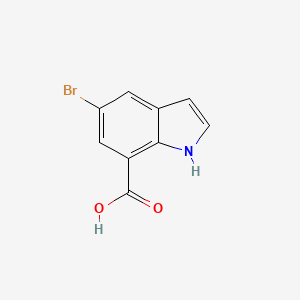
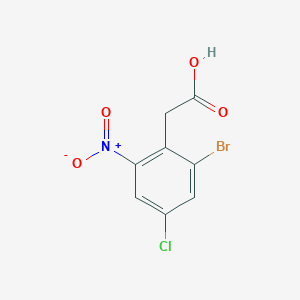

![6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1523582.png)

